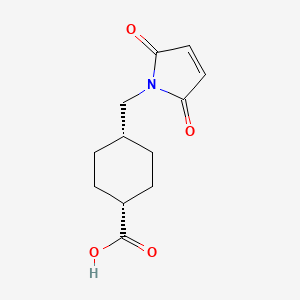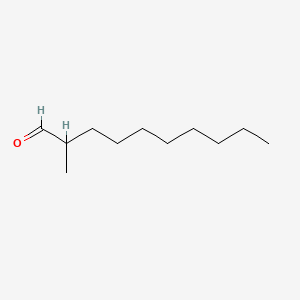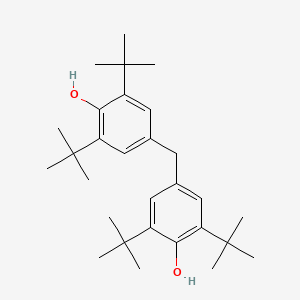
8-Br-cGMP
Overview
Description
Molecular Structure Analysis
8-Br-cGMP has a molecular formula of C10H10BrN5NaO7P . Its average mass is 424.101 Da and its monoisotopic mass is 422.957947 Da . It has 4 defined stereocenters .Chemical Reactions Analysis
8-Br-cGMP is a brominated derivative of cyclic guanosine monophosphate (cGMP) and acts as an activator of cGMP-dependent protein kinases . It is a cell-permeable analog of cGMP .Physical And Chemical Properties Analysis
8-Br-cGMP is a solid compound that is soluble in water to 50 mM .Scientific Research Applications
Role in Memory Consolidation and Neuronal Activity
8-Br-cGMP plays a significant role in the early stages of object memory consolidation in the hippocampus. It was found that the administration of 8-Br-cGMP in rats improved object recognition in a dose-dependent manner, unlike its counterpart 8-Br-cAMP, which did not enhance memory performance. This implies the involvement of hippocampal cGMP, but not cAMP, in early memory consolidation processes (Prickaerts et al., 2002). Additionally, 8-Br-cGMP has been shown to affect neuronal activity by blocking calcium-dependent potassium currents in rat vestibular nuclear cells, thereby altering their excitability (Heo et al., 2011).
Modulation of Cardiac Function
In cardiac tissues, 8-Br-cGMP has been observed to modulate L-type calcium channel currents. The application of 8-Br-cGMP caused decreases in these currents, suggesting a regulatory effect mediated through protein kinase G. Specifically, phosphorylation of the α1C subunit of the channel via protein kinase G is implicated, highlighting the nuanced mechanisms through which 8-Br-cGMP can influence cardiac electrical activity and potentially cardiac function (Jiang et al., 2000).
Influence on Reproductive and Sensory Systems
8-Br-cGMP has demonstrated benefits in human ovarian cortical tissue culture by enhancing follicle growth and improving the proportion of viable follicles. This points to its role as a growth enhancer and survival factor in early stages of ovarian tissue culture (Scott et al., 2004). Moreover, 8-Br-cGMP and its analogs have been utilized to study the cGMP-gated cation channel in rod photoreceptors, providing insights into how cGMP interacts with and regulates this vital component of the visual system (Wei et al., 1996).
Therapeutic and Research Tool Applications
8-Br-cGMP serves not only as a subject of study but also as a tool in physiological and pharmacological research. Caged compounds of hydrolysis-resistant analogs of cAMP and cGMP, including 8-Br-cGMP, have been synthesized and applied in studies involving cyclic nucleotide-gated (CNG) ion channels. This utility underscores its importance in dissecting signaling pathways and understanding cellular responses to these cyclic nucleotides (Hagen et al., 1996).
Future Directions
8-Br-cGMP has been used in research to study its effects on various biological processes. For example, it has been found to suppress tumor progression through the EGFR/PLC γ1 pathway in epithelial ovarian cancer . It has also been suggested that 8-Br-cGMP could inhibit EOC development probably via the EGFR/PLCγ1 signaling pathway . Furthermore, it has been used in studies related to glaucoma, where it has been implicated in glaucomatous neurodegeneration . These findings suggest that 8-Br-cGMP could have potential therapeutic applications in the future.
properties
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRFCXHKYQVNFK-YEOHUATISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31356-94-2 (Parent) | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801017246 | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Br-cGMP | |
CAS RN |
51116-01-9 | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



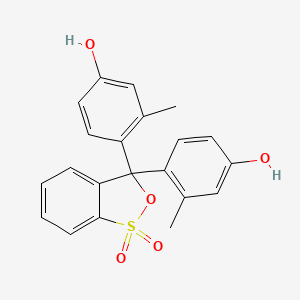
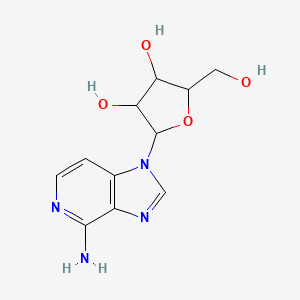
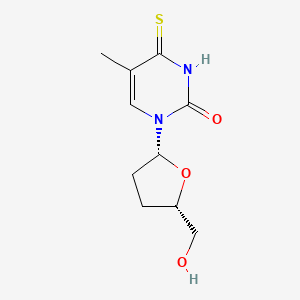
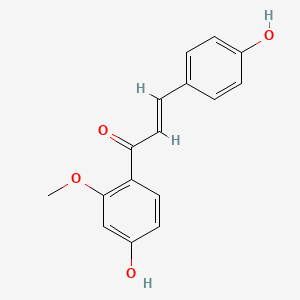
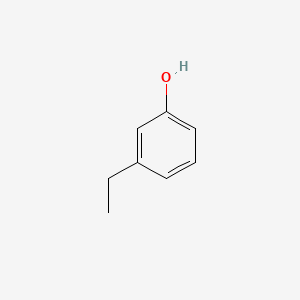
![5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione](/img/structure/B1664135.png)
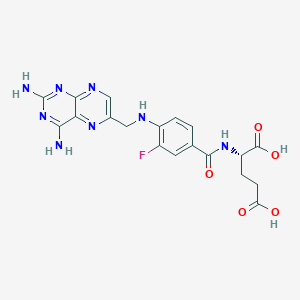
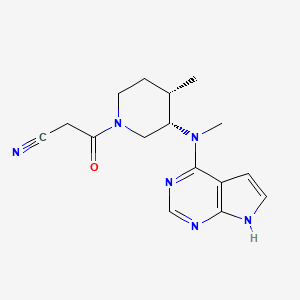
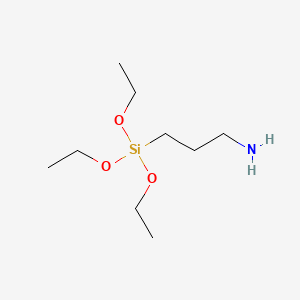
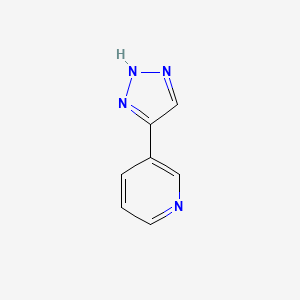
![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)
